Oxalic acid;phenyl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone
Overview
Description
Oxalic acid;phenyl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone is a complex organic compound that features a piperidine and piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;phenyl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone typically involves multiple steps. One common approach is the reaction of phenylpiperazine with a piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;phenyl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Oxalic acid;phenyl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of oxalic acid;phenyl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Phenyl (4-phenylsulfonyl)piperazin-1-yl)methanone
- N-(piperidine-4-yl) benzamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
Oxalic acid;phenyl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone is unique due to its specific combination of piperidine and piperazine rings, which confer distinct pharmacological properties. This structural uniqueness makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
oxalic acid;phenyl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O.C2H2O4/c26-22(19-7-3-1-4-8-19)25-13-11-21(12-14-25)24-17-15-23(16-18-24)20-9-5-2-6-10-20;3-1(4)2(5)6/h1-10,21H,11-18H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNSJHXZTHVVCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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